molecular formula C26H32N2O3 B10895362 N,N'-(oxydibenzene-4,1-diyl)dicyclohexanecarboxamide

N,N'-(oxydibenzene-4,1-diyl)dicyclohexanecarboxamide

Cat. No.: B10895362
M. Wt: 420.5 g/mol
InChI Key: UKSDHWZHCLJGEA-UHFFFAOYSA-N
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Description

N~1~-(4-{4-[(CYCLOHEXYLCARBONYL)AMINO]PHENOXY}PHENYL)-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C20H28N2O2 It is characterized by the presence of cyclohexylcarbonyl and phenoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{4-[(CYCLOHEXYLCARBONYL)AMINO]PHENOXY}PHENYL)-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{4-[(CYCLOHEXYLCARBONYL)AMINO]PHENOXY}PHENYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(4-{4-[(CYCLOHEXYLCARBONYL)AMINO]PHENOXY}PHENYL)-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-{4-[(CYCLOHEXYLCARBONYL)AMINO]PHENOXY}PHENYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N~1~-(4-{4-[(CYCLOHEXYLCARBONYL)AMINO]PHENOXY}PHENYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-[4-(cyclohexanecarbonylamino)phenoxy]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H32N2O3/c29-25(19-7-3-1-4-8-19)27-21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)28-26(30)20-9-5-2-6-10-20/h11-20H,1-10H2,(H,27,29)(H,28,30)

InChI Key

UKSDHWZHCLJGEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4CCCCC4

Origin of Product

United States

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